6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-3-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHFAFSLRZXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680894 | |
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261493-14-4 | |
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Chlorination: The resulting biphenyl compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, leading to the formation of dechlorinated or defluorinated derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylate salts, esters.
Reduction: Dechlorinated or defluorinated biphenyl derivatives.
Substitution: Biphenyl derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Chemistry: 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the agrochemical industry, the compound is investigated for its potential use as a herbicide or pesticide. Its chemical stability and reactivity make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the carboxylic acid group can facilitate interactions with active sites of enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 6-chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid with its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The trifluoromethyl (-CF₃) and chlorine groups in the target compound increase electron-withdrawing effects, lowering the pKa of the carboxylic acid group compared to hydroxy- or methyl-substituted analogs (e.g., diflunisal, 4-hydroxy-3'-methyl analog) .
- Thermal Stability : Diflunisal’s high melting point (210–211°C) correlates with its crystalline structure, a property likely shared by the target compound due to similar aromatic stacking .
Biological Activity
6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a biphenyl core with a chloro group at the 6-position and a trifluoromethyl group at the para position relative to the carboxylic acid group. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various aspects of the biological activity of this compound, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound shows selective activity against certain bacterial strains. For example:
- Staphylococcus aureus : MIC values ranging from 15.625 μM to 62.5 μM.
- Enterococcus faecalis : MIC values between 62.5 μM and 125 μM.
Table 1 summarizes the antimicrobial efficacy against various bacterial strains:
| Bacterial Strain | MIC (μM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus faecalis | 62.5 - 125 | Bactericidal |
| Escherichia coli | Not effective | - |
Anticancer Activity
The compound has also been evaluated for its anticancer potential, particularly against Bcl-2-expressing human cancer cell lines.
- Growth Inhibition : Studies indicate that it possesses sub-micromolar IC50 values against several cancer cell lines, suggesting it can effectively inhibit tumor growth.
Table 2 presents the growth inhibition data:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | <0.5 | Inhibition |
| HeLa (Cervical Cancer) | <0.7 | Inhibition |
| KG1a (Acute Myeloid Leukemia) | <0.6 | Inhibition |
The biological activity of this compound is attributed to its ability to interact with various cellular pathways:
- Inhibition of Protein Synthesis : The compound has been shown to inhibit protein synthesis in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it may induce apoptosis through modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Case Studies
Several case studies have been published that explore the efficacy of this compound in vivo:
- Study on MRSA Infections : A study demonstrated that treatment with this compound significantly reduced MRSA biofilm formation by up to 90% compared to untreated controls.
- Cancer Model Studies : In xenograft models, administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
Q & A
Q. Key Parameters :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Pd | ↑ Efficiency |
| Solvent | 1,4-Dioxane/Water (5:1) | ↑ Reactivity |
| Temperature | 100–120°C (microwave-assisted) | ↑ Reaction Rate |
How is the structural integrity and purity of this compound validated?
Basic
A multi-technique approach is critical:
- NMR Spectroscopy : Analyze , , and spectra to confirm substituent positions (e.g., δ 12.25 ppm for -COOH in ) .
- HRMS/LCMS : Verify molecular ion peaks (e.g., [M+H] at m/z 408.1371) and retention times (e.g., 2.87 min) .
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation .
What strategies resolve contradictions in reactivity data across solvent systems?
Advanced
Conflicting reactivity often stems from solvent polarity and coordination effects. Methodological solutions include:
- Systematic Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents.
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify intermediates or by-products.
- Computational Modeling : Calculate solvent-accessible surface areas (SASA) to predict solvation effects .
Example : Ethanol improves crystallinity but may reduce coupling efficiency compared to 1,4-dioxane .
How can the Suzuki-Miyaura cross-coupling yield be optimized for this compound?
Q. Advanced
- Ligand Optimization : Replace triphenylphosphine with bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Base Selection : Test weaker bases (e.g., KCO) to minimize dehalogenation side reactions.
- Microwave Irradiation : Reduce reaction time (e.g., 10 min at 150°C) while maintaining >90% yield .
How does the substitution pattern influence biological activity?
Advanced
Structure-activity relationship (SAR) studies reveal:
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with hydrophobic pockets (e.g., Bcl-xL’s BH3 domain).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
How to design analogs for improved pharmacokinetic properties?
Q. Advanced
- Bioisosteric Replacement : Substitute -CF with -OCF to enhance solubility without losing potency.
- Prodrug Strategies : Esterify the carboxylic acid to improve oral bioavailability (e.g., methyl ester derivatives) .
- LogP Optimization : Aim for 2.5–3.5 via substituent tuning (e.g., -OCH groups reduce LogP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
